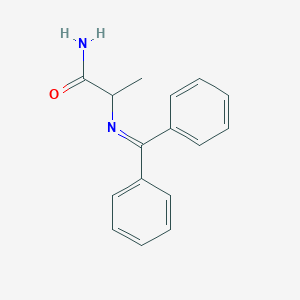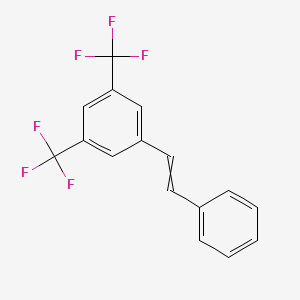
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylethenyl group and two trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of a suitable phenylethenyl precursor with a trifluoromethylating agent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the phenylethenyl group onto the benzene ring. The trifluoromethyl groups are then introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated phenylethenyl groups.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
類似化合物との比較
- 1-(2-Phenylethenyl)-3-(trifluoromethyl)benzene
- 1-(2-Phenylethenyl)-4-(trifluoromethyl)benzene
- 1-(2-Phenylethenyl)-2,4,6-tris(trifluoromethyl)benzene
Comparison: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer or differently positioned trifluoromethyl groups, it may exhibit enhanced stability, lipophilicity, and potency in various applications .
特性
CAS番号 |
922172-81-4 |
|---|---|
分子式 |
C16H10F6 |
分子量 |
316.24 g/mol |
IUPAC名 |
1-(2-phenylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H10F6/c17-15(18,19)13-8-12(9-14(10-13)16(20,21)22)7-6-11-4-2-1-3-5-11/h1-10H |
InChIキー |
FXLRRKUKKSRPIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


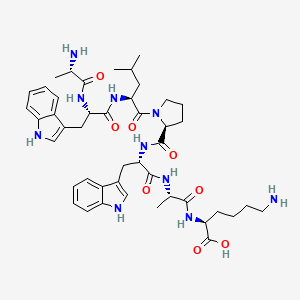
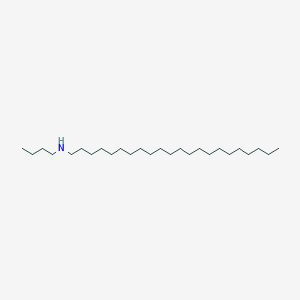
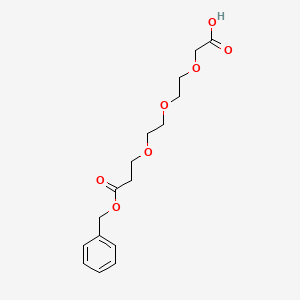
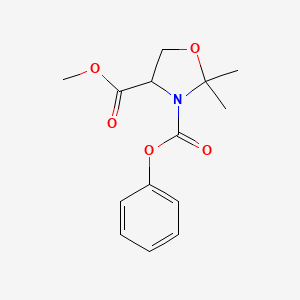
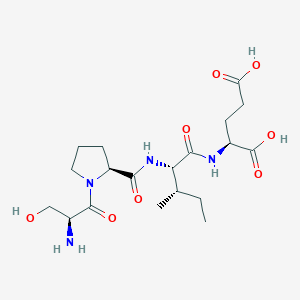
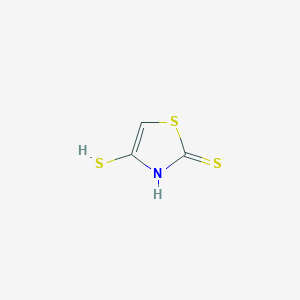
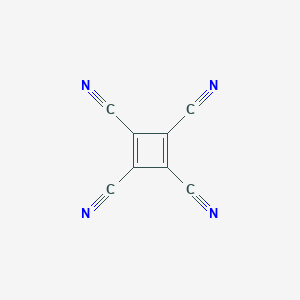

![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
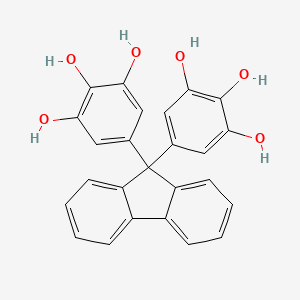

![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
